molecular formula C18H18N2O4 B2658517 1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)urea CAS No. 2034491-90-0

1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)urea

Cat. No.: B2658517
CAS No.: 2034491-90-0
M. Wt: 326.352
InChI Key: LQEUGDXYNBHZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Bioactivity

  • Acetylcholinesterase Inhibitors : A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showed potential as acetylcholinesterase inhibitors. This class of compounds, designed to optimize the spacer length for better interaction with the enzyme, demonstrates the relevance of urea derivatives in developing treatments for conditions like Alzheimer's disease (Vidaluc et al., 1995).
  • Anticancer and Antimicrobial Properties : 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea exhibited broad-spectrum activity against pathogens like Escherichia coli and Salmonella typhi, showcasing its potential for medicinal applications and novel drug development (Donlawson et al., 2020).

Chemical Synthesis and Methodology

  • Lossen Rearrangement : The synthesis of ureas from carboxylic acids via Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement demonstrates the utility of urea derivatives in organic synthesis, offering a mild, racemization-free method for converting carboxylic acids to ureas (Thalluri et al., 2014).
  • Gelation Properties : The study of 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea in forming hydrogels highlighted how the physical properties of gels can be tuned by modifying the urea structure, impacting materials science and drug delivery systems (Lloyd & Steed, 2011).

Environmental and Green Chemistry

  • CO2 Conversion : A study on the grafting of urea groups into a metal-organic framework demonstrated efficient conversion of CO2, highlighting the role of urea-functionalized materials in carbon capture and conversion technologies, contributing to environmental sustainability (Wei & Ye, 2019).

Analytical and Sensory Applications

  • Fluorescence Probes : N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea demonstrated solvatochromism with potential for detecting analytes like carboxylic acids, alcohols, and fluoride ions, showcasing the versatility of urea derivatives in analytical chemistry (Bohne et al., 2005).

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-2-22-15-7-4-3-6-14(15)20-18(21)19-12-13-9-10-17(24-13)16-8-5-11-23-16/h3-11H,2,12H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEUGDXYNBHZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.